molecular formula C20H22N6 B5538209 1-benzyl-10'H-spiro[piperidine-4,4'-[1,3,5]triazino[1,2-a]benzimidazol]-2'-amine

1-benzyl-10'H-spiro[piperidine-4,4'-[1,3,5]triazino[1,2-a]benzimidazol]-2'-amine

Cat. No.: B5538209
M. Wt: 346.4 g/mol
InChI Key: NOBBCCRPBZATBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-10'H-spiro[piperidine-4,4'-[1,3,5]triazino[1,2-a]benzimidazol]-2'-amine is a useful research compound. Its molecular formula is C20H22N6 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-benzyl-1'H-spiro[piperidine-4,4'-[1,3,5]triazino[1,2-a]benzimidazol]-2'-amine is 346.19059473 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spiro[[2]benzopyran-1,4‘-piperidines] and Spiro[[2]benzofuran-1,4‘-piperidines]

  • Spiropiperidines, related to 1-benzyl-1'H-spiro[piperidine-4,4'-[1,3,5]triazino[1,2-a]benzimidazol]-2'-amine, have been synthesized and evaluated for their binding properties to σ1- and σ2-receptors. These receptors are significant in understanding various neurological and psychiatric conditions. Studies indicate that substituents at the piperidine nitrogen atom and the oxygen heterocycle's position significantly influence σ1-receptor affinity (Maier & Wünsch, 2002).

Fluorescent Probes for DNA Detection

  • Benzimidazo[1,2-a]quinolines, having structural similarities to 1-benzyl-1'H-spiro[piperidine-4,4'-[1,3,5]triazino[1,2-a]benzimidazol]-2'-amine, have been synthesized for potential use as fluorescent probes for DNA detection. Their interaction with ct-DNA showed significant enhancements in fluorescence emission intensity, indicating their potential applications in bioanalytical chemistry (Perin et al., 2011).

Chemo-, Regio- and Stereoselective Synthesis of Hybrid Spiroheterocycles

  • Research on 1,3-dipolar cycloaddition reactions for the synthesis of novel hybrid spiroheterocycles, which include compounds similar to 1-benzyl-1'H-spiro[piperidine-4,4'-[1,3,5]triazino[1,2-a]benzimidazol]-2'-amine, has been conducted. These compounds have potential applications in designing new pharmacologically active molecules (Rajesh, Bala, & Perumal, 2012).

Antiproliferative Activity of Benzimidazole Derivatives

  • Benzimidazole derivatives, similar in structure to 1-benzyl-1'H-spiro[piperidine-4,4'-[1,3,5]triazino[1,2-a]benzimidazol]-2'-amine, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These studies contribute to the development of new anticancer agents (Nowicka et al., 2015).

Properties

IUPAC Name

1'-benzylspiro[1H-[1,3,5]triazino[1,2-a]benzimidazole-4,4'-piperidine]-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6/c21-18-23-19-22-16-8-4-5-9-17(16)26(19)20(24-18)10-12-25(13-11-20)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H3,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBBCCRPBZATBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N=C(NC3=NC4=CC=CC=C4N23)N)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.